Product packaging for Methyl 2-chloropyrimidine-5-carboxylate(Cat. No.:CAS No. 287714-35-6)

Methyl 2-chloropyrimidine-5-carboxylate

Cat. No.: B1362665
CAS No.: 287714-35-6
M. Wt: 172.57 g/mol
InChI Key: CVVMLRFXZPKILB-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrimidine (B1678525) Carboxylates as Versatile Building Blocks

Within the broader class of pyrimidine derivatives, halogenated pyrimidine carboxylates stand out as exceptionally versatile intermediates in organic synthesis. These compounds feature two key functional groups: a halogen atom and a carboxylate ester. The halogen, typically chlorine or bromine, serves as an excellent leaving group, enabling a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.comnih.gov This reactivity allows for the strategic introduction of various substituents, including aryl, heteroaryl, and alkyl groups, onto the pyrimidine core. nih.govrsc.org

Simultaneously, the carboxylate group provides another site for chemical transformation. It can be hydrolyzed to a carboxylic acid, converted into an amide, or reduced to an alcohol, further expanding the synthetic possibilities. libretexts.org The presence of both a reactive halogen and a modifiable ester group makes these molecules powerful building blocks for constructing complex, highly functionalized target molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.comchemimpex.com

Research Trajectories for Methyl 2-chloropyrimidine-5-carboxylate: A Review of Synthetic and Transformative Potential

This compound (CAS No: 287714-35-6) has emerged as a valuable reagent, embodying the synthetic utility of halogenated pyrimidine carboxylates. xieshichem.comsigmaaldrich.com Its specific structure, with a chlorine atom at the electron-deficient C2-position and a methyl ester at the C5-position, dictates its reactivity and potential for creating diverse molecular structures. Research into this compound focuses on its efficient synthesis and its subsequent transformations into more complex derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved from 2-aminopyrimidine-5-carboxylic acid methyl ester via a diazotization-chlorination reaction. This process involves treating the starting amine with sodium nitrite (B80452) in the presence of hydrochloric acid and a chlorine source. chemicalbook.com

Table 1: Synthesis of this compound

Starting Material Reagents Conditions Yield

Transformative Potential

The primary value of this compound lies in its capacity to undergo a variety of chemical reactions, leveraging its two distinct functional groups. The reactive C-Cl bond at the 2-position is the principal site for modification through cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds. libretexts.org In this context, the chlorine atom of this compound can be replaced by various aryl or heteroaryl groups supplied by a boronic acid reagent in the presence of a palladium catalyst. mdpi.comnih.gov This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the C5-carboxylate group facilitates the displacement of the C2-chloride by a range of nucleophiles. This allows for the introduction of amines, alcohols, and thiols to generate 2-amino-, 2-alkoxy-, and 2-thio-pyrimidine derivatives, respectively. rsc.org

Modification of the Carboxylate Ester: The methyl ester group at the C5-position offers a secondary site for derivatization. Standard organic transformations can be applied, such as:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid (2-chloropyrimidine-5-carboxylic acid), which can then participate in further reactions, such as amide bond formation. sigmaaldrich.com

Amination: Direct reaction with amines to form amides, a critical functional group in many biological molecules. libretexts.org

The strategic application of these transformations allows chemists to use this compound as a scaffold to build a wide array of complex molecules. For instance, it has been identified as a useful intermediate in the preparation of ACSS2 inhibitors, which have potential anti-inflammatory and anti-depressant activity. chemicalbook.com

Table 2: Potential Transformations of this compound

Reaction Type Reactive Site Reagents/Conditions Potential Product Class
Suzuki-Miyaura Coupling C2-Cl Aryl/Heteroaryl boronic acid, Pd catalyst, Base mdpi.comnih.gov 2-Aryl/Heteroaryl-pyrimidine-5-carboxylates
Nucleophilic Substitution C2-Cl Amines, Alcohols, Thiols rsc.org 2-Amino/Alkoxy/Thio-pyrimidine-5-carboxylates
Ester Hydrolysis C5-Ester Acid or Base libretexts.org 2-Chloropyrimidine-5-carboxylic acid
Amidation C5-Ester Amine, optional coupling agent libretexts.org 2-Chloropyrimidine-5-carboxamides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B1362665 Methyl 2-chloropyrimidine-5-carboxylate CAS No. 287714-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOKXLBQCKCWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504873
Record name Methyl 2-chloropyrimidine-5-carboxylate
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287714-35-6
Record name Methyl 2-chloropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloropyrimidine-5-carboxylate
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Synthetic Methodologies for Methyl 2 Chloropyrimidine 5 Carboxylate and Its Analogues

Esterification Reactions in Pyrimidine (B1678525) Synthesis

Esterification is a fundamental transformation in the synthesis of methyl 2-chloropyrimidine-5-carboxylate and its analogues. This section details the direct esterification of the parent carboxylic acid and explores alternative strategies for related compounds.

The most direct route to this compound is the Fischer esterification of 2-chloropyrimidine-5-carboxylic acid with methanol. masterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by using an excess of methanol, which also serves as the solvent. masterorganicchemistry.comathabascau.camasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. libretexts.org Subsequent proton transfer and elimination of water yield the desired ester. libretexts.org

While a specific laboratory procedure for the direct esterification of 2-chloropyrimidine-5-carboxylic acid is not detailed in the provided search results, the general principles of Fischer esterification are well-established and widely applied to a variety of carboxylic acids. masterorganicchemistry.comathabascau.camasterorganicchemistry.com

An alternative approach to obtaining this compound involves a diazotization reaction starting from methyl 2-aminopyrimidine-5-carboxylate. In this multi-step synthesis, the amino group is converted to a diazonium salt using sodium nitrite (B80452) in the presence of hydrochloric acid and zinc chloride. This intermediate is then displaced by a chloride ion to yield the target compound. chemicalbook.com

Table 1: Example Synthesis of this compound via Diazotization chemicalbook.com

StepReagents and ConditionsProductYield
1Methyl 2-aminopyrimidine-5-carboxylate, concentrated HCl, CH₂Cl₂, ZnCl₂, 15-20°CIntermediate diazonium salt-
2Sodium nitrite, 5-10°CThis compound44.4%

Beyond the direct Fischer esterification, several other methods can be employed for the synthesis of pyrimidine carboxylates. These strategies are particularly useful when the starting materials are sensitive to strong acidic conditions.

One common alternative is the reaction of the carboxylic acid with a more reactive alkylating agent, such as an alkyl halide, in the presence of a base. athabascau.ca Another approach involves the conversion of the carboxylic acid to a more reactive derivative, like an acid chloride or an anhydride, which can then readily react with an alcohol. athabascau.ca For instance, treatment of a pyrimidine carboxylic acid with thionyl chloride or oxalyl chloride would generate the corresponding acid chloride, which can be esterified with methanol. ucla.edu

The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP), facilitates the esterification under mild conditions. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Furthermore, transesterification reactions provide another route where an existing ester is converted to a different ester by reacting with an excess of another alcohol in the presence of an acid or base catalyst. athabascau.ca

Pyrimidine Ring Formation and Functionalization in the Context of Carboxylate Derivatives

The synthesis of the pyrimidine core itself is a critical aspect of obtaining carboxylate derivatives. This can be achieved through the construction of the ring from acyclic precursors or by modifying an existing pyrimidine ring.

The formation of the pyrimidine ring is often accomplished through cyclocondensation reactions, which involve the joining of two or more molecules to form a cyclic compound with the elimination of a small molecule like water or ammonia. A widely used method is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg

For the synthesis of pyrimidine-5-carboxylates, a common strategy involves the condensation of a three-carbon component bearing the carboxylate group with a C-N-C fragment. organic-chemistry.org For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

The Biginelli reaction is another powerful one-pot, three-component reaction that can be adapted for the synthesis of functionalized pyrimidines. asianpubs.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. asianpubs.org

Table 2: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

Reaction TypeKey ReactantsResulting Pyrimidine
Amidine Condensation organic-chemistry.org3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt, Amidinium salt2-Substituted pyrimidine-5-carboxylic ester
Biginelli Reaction asianpubs.orgAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone/thione

The introduction of a halogen, such as chlorine, onto the pyrimidine ring is a crucial step in the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a pre-existing pyrimidine ring. acs.orgnih.gov

In this type of reaction, a good leaving group on the pyrimidine ring, such as a hydroxyl group (often in its tautomeric oxo form) or another halogen, is displaced by a nucleophile. To synthesize 2-chloropyrimidines, a common precursor is a 2-hydroxypyrimidine (B189755) (pyrimidin-2-one). This can be converted to the 2-chloro derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). guidechem.com

The reactivity of the pyrimidine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups and the nitrogen atoms within the ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

Process Optimization and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly methods for the synthesis of pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comingentaconnect.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Several green techniques have been successfully applied to pyrimidine synthesis:

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating. powertechjournal.com

Ultrasound-assisted synthesis: Sonication can enhance reaction rates by promoting mass transfer and creating localized high temperatures and pressures. rasayanjournal.co.in

Multicomponent reactions (MCRs): These reactions, such as the Biginelli reaction, allow for the synthesis of complex molecules in a single step from three or more reactants, reducing the number of synthetic steps and purification processes. benthamdirect.com

Use of green solvents and catalysts: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids, and the use of reusable solid-supported catalysts, contribute to a more sustainable process. benthamdirect.compowertechjournal.com

Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify product isolation. nih.gov

These green chemistry principles are increasingly being applied to the synthesis of pyrimidine-based compounds, aiming for more efficient and environmentally benign manufacturing processes. rasayanjournal.co.inbenthamdirect.comnih.gov

Catalytic Systems and Reaction Environment Control for Enhanced Efficiency

The conversion of a 2-amino group on a pyrimidine ring to a chloro group, a crucial step in synthesizing this compound, is typically achieved through a Sandmeyer-type reaction. The efficiency of this transformation is highly dependent on the catalytic system employed and the precise control of the reaction environment.

Catalytic Systems: The cornerstone of the Sandmeyer reaction is the use of copper(I) salts, such as copper(I) chloride, which act as catalysts. numberanalytics.com The catalytic cycle involves the formation of an aryl radical from a diazonium salt intermediate, facilitated by the copper(I) catalyst. numberanalytics.com Modifications to the catalyst system, such as the use of more efficient copper(I) sources or the addition of co-catalysts, can significantly improve reaction rates and yields. numberanalytics.com

For the synthesis of related pyrimidine derivatives, a variety of other catalytic systems have been explored. These include:

Palladium Catalysts: In the synthesis of analogues like 2-chloro-5-(pyridin-2-yl)pyrimidine, palladium catalysts such as Pd(PPh₃)₄ have been used for Negishi cross-coupling reactions. nih.gov This highlights the utility of transition-metal catalysis in functionalizing the pyrimidine core.

Acid Catalysis: Brønsted and Lewis acids are frequently employed in the synthesis of pyrimidine rings. For instance, the Biginelli reaction, a common method for producing dihydropyrimidines, can be catalyzed by hydrochloric acid, silica (B1680970) sulfuric acid, or p-toluenesulfonic acid. sigmaaldrich.com

Organic Amine Catalysis: In the synthesis of other functionalized chloropyrimidines, organic amines like triethylamine (B128534) or diisopropylethylamine have been used as catalysts in conjunction with chlorinating agents such as phosphorus oxychloride. acs.org

Reaction Environment Control: Precise control over the reaction environment is paramount for maximizing the efficiency of the synthesis. Key parameters include:

Temperature: Temperature control is critical in Sandmeyer reactions to balance the rate of reaction with the stability of the diazonium salt intermediate. numberanalytics.com The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and selectivity. numberanalytics.com

Atmosphere: For reactions involving sensitive reagents, such as those using organometallic catalysts, maintaining an inert atmosphere (e.g., under nitrogen) is essential to prevent degradation and side reactions. acs.org

The table below summarizes various catalytic systems and reaction conditions used in the synthesis of pyrimidine derivatives, which can inform the optimization of this compound synthesis.

Catalyst SystemReaction TypeKey Reaction ConditionsTarget Compound Class
Copper(I) HalideSandmeyer ReactionLow temperature, aqueous mediumAryl Halides
Palladium ComplexesCross-CouplingInert atmosphere, specific ligandsSubstituted Pyrimidines
Brønsted/Lewis AcidsCondensationVaries (e.g., reflux)Dihydropyrimidines
Organic AminesChlorinationElevated temperatureChloropyrimidines

Efficiency Enhancements and Yield Maximization in Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale necessitates a focus on efficiency enhancements and yield maximization to ensure economic viability and sustainability. For this compound, this involves optimizing existing procedures and exploring advanced manufacturing techniques.

Optimization of Reaction Conditions: A primary strategy for improving yield is the systematic optimization of reaction parameters. This can involve a Design of Experiments (DoE) approach to efficiently explore the effects of variables such as reactant concentrations, catalyst loading, reaction time, and temperature on the final yield. nih.gov For instance, in a laboratory-scale synthesis of this compound from Methyl 2-aminopyrimidine-5-carboxylate, a yield of 44.4% has been reported. To improve upon this, one could investigate the impact of varying the equivalents of sodium nitrite and zinc chloride, as well as optimizing the temperature profile of the reaction.

Process Intensification: Modern industrial chemistry is increasingly adopting process intensification strategies to enhance efficiency and safety. For the synthesis of chloropyrimidines, this could involve:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic or hazardous reactions like diazotization.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This has been successfully applied to the synthesis of various pyrimidine derivatives.

Purification Strategies: On an industrial scale, purification methods must be efficient and scalable. While laboratory syntheses often rely on chromatography, this is frequently impractical for large-scale production. The development of robust crystallization or extraction procedures that avoid chromatography is a key aspect of industrial process development. For example, in the kilogram-scale synthesis of a related chloropyrimidine, a convenient purification method was developed that eliminated the need for chromatography. nih.gov

The following table outlines key areas for optimization and potential strategies for yield maximization in the industrial synthesis of this compound.

Area of OptimizationStrategyPotential Impact
Reaction ParametersDesign of Experiments (DoE) to optimize temperature, concentration, and catalyst loading.Increased reaction yield and reduced by-product formation.
Manufacturing ProcessTransition from batch to continuous flow synthesis.Improved safety, better process control, and higher throughput.
Energy InputApplication of microwave-assisted heating.Reduced reaction times and potentially higher yields.
Downstream ProcessingDevelopment of non-chromatographic purification methods (e.g., crystallization).Reduced cost and increased scalability of the process.

By focusing on these areas of catalytic systems, reaction control, and industrial process optimization, the synthesis of this compound and its analogues can be made more efficient, scalable, and economically viable.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 2 Chloropyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group, such as the chlorine atom at the C-2 position, and an electron-withdrawing substituent, the methyl carboxylate group at C-5.

Reactivity and Selectivity at the C-2 Chloro Position

The chlorine atom at the C-2 position of Methyl 2-chloropyrimidine-5-carboxylate is the primary site for nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, reducing the electron density at the carbon atoms of the ring, particularly at the C-2, C-4, and C-6 positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the carboxylate group. In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

A variety of nucleophiles can displace the C-2 chlorine atom. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloropyrimidines with primary and secondary amines proceeds readily to afford the corresponding 2-aminopyrimidine (B69317) derivatives. researchgate.net Similarly, alkoxides, such as sodium methoxide (B1231860), can be employed to introduce alkoxy groups at the C-2 position. rsc.org

The reactivity of the C-2 position is significantly higher than that of other positions on the pyrimidine ring. In cases where other leaving groups are present, such as in 2,4-dichloropyrimidines, the regioselectivity of the substitution is influenced by the nature of the other substituents on the ring. stackexchange.com

Influence of the Carboxylate Group on Pyrimidine Ring Reactivity

The methyl carboxylate group at the C-5 position plays a crucial role in activating the pyrimidine ring towards nucleophilic aromatic substitution. As an electron-withdrawing group, it further reduces the electron density of the ring, thereby increasing the electrophilicity of the carbon atoms, including the C-2 position. This activating effect stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction through resonance delocalization of the negative charge onto the oxygen atoms of the carboxylate group. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates.

The presence of the carboxylate group, therefore, makes this compound a highly reactive substrate for SNAr reactions, allowing for substitutions to occur under milder conditions than would be required for an unsubstituted 2-chloropyrimidine.

Transformations Involving the Ester Functionality

The methyl carboxylate group at the C-5 position of this compound can undergo a range of transformations characteristic of esters. These reactions provide further avenues for the functionalization of this molecule.

Hydrolysis and Transesterification Reactions of Methyl Pyrimidine-5-carboxylate

The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. jocpr.commnstate.edu Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-mediated hydrolysis, or saponification, proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of the methoxide ion. The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid. The hydrolysis of esters of pyrimidine-5-carboxylic acids has been reported to yield the corresponding carboxylic acids. researchgate.net

Transesterification, the conversion of one ester to another, can also be achieved under either acidic or basic conditions by reacting the methyl ester with an excess of another alcohol. organic-chemistry.org This equilibrium-driven process is useful for introducing different alkoxy groups into the molecule.

Amidation and Reduction Reactions of the Carboxylate Group

The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, known as amidation, can be carried out directly by heating the ester with the amine, or more commonly, by using a coupling agent to activate the corresponding carboxylic acid (obtained after hydrolysis). researchgate.netdiva-portal.orgnih.gov Direct amidation of unactivated esters can also be achieved under specific base-promoted conditions. harvard.edu

The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org However, in the case of pyrimidine derivatives, the pyrimidine ring itself can also be susceptible to reduction by such powerful hydrides. For instance, the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates with complex metal hydrides has been shown to result in the formation of 1,6-dihydropyrimidines. bhu.ac.in At lower temperatures, preferential reduction of the ester group to the corresponding 5-hydroxymethyl derivative has been observed. bhu.ac.in This highlights the potential for chemoselectivity in the reduction of this bifunctional molecule by careful choice of the reducing agent and reaction conditions.

Electrophilic and Radical Reactions on the Pyrimidine Core

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution reactions are generally difficult to achieve. researchgate.net The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, if the ring is substituted with strong electron-donating groups, electrophilic substitution can occur, typically at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. nih.gov For this compound, the presence of the electron-withdrawing chloro and carboxylate groups further deactivates the ring, making electrophilic substitution highly unfavorable.

In contrast, radical functionalization presents a more viable approach for the substitution of C-H bonds on the electron-deficient pyrimidine ring. acs.orgnih.gov Radical addition processes can be well-suited for the direct functionalization of such heteroaromatic bases. The regioselectivity of these reactions can be influenced by the substituents present on the ring and the reaction conditions. acs.org For instance, the radical functionalization of pyrimidines has been shown to have an innate reactivity at the C-4 position, but this can be influenced by substituents at other positions. acs.org While specific examples of electrophilic or radical reactions on this compound are not extensively documented, the general principles of reactivity for electron-deficient pyrimidines suggest that radical-mediated transformations would be a more promising avenue for further functionalization of the pyrimidine core compared to electrophilic substitution.

Halogenation and Related Substitutions on the Pyrimidine Ring

The primary substitution reaction involving this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. The pyrimidine ring's electron-deficient character activates the C2-carbon towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 2-substituted pyrimidine derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For example, the reaction with primary or secondary amines, such as pyrrolidine (B122466) or morpholine, proceeds efficiently to yield 2-aminopyrimidine derivatives. nih.gov These reactions are often carried out in the presence of a base to neutralize the HCl generated.

NucleophileReagent ExampleProduct TypeReference
AminePyrrolidine2-(Pyrrolidin-1-yl)pyrimidine derivative rsc.org
AmineMorpholine2-Morpholinopyrimidine derivative nih.gov
AmineN-Boc piperazine2-(4-Boc-piperazin-1-yl)pyrimidine derivative
PhenoxideSodium phenoxide2-Phenoxypyrimidine derivative rsc.org
ThiophenoxideSodium thiophenoxide2-(Phenylthio)pyrimidine derivative rsc.org

While the substitution of the existing C2-chloro group is the most prevalent reaction, the introduction of additional halogen atoms onto the pyrimidine ring (halogenation) is less common for this specific substrate. Generally, direct halogenation of electron-deficient rings like pyrimidine requires harsh conditions. However, related heterocycles can be halogenated under specific conditions. For instance, 2-aminopyrimidines can be chlorinated or brominated at the C5 position in an aqueous solution. google.com

Photoinduced Alkylation and Arylation of Pyrimidine Systems

Photoinduced reactions offer alternative pathways for the functionalization of pyrimidine systems, often under mild conditions and without the need for transition metal catalysts. These reactions typically proceed via radical intermediates.

Metal-free photoarylation of pyrimidines can be achieved through the generation of pyrimidinyl radicals under UVA irradiation. rsc.org These radical species are capable of forming C-C bonds with aromatic partners, leading to bi-aryl compounds. This approach is valued for its functional group tolerance and ability to create novel molecular structures.

In a related methodology, photoredox catalysis, often in conjunction with a metal co-catalyst (e.g., Palladium or Nickel), enables a variety of alkylation and arylation reactions. nih.govrsc.orgresearchgate.net For example, LED-induced Ru-photoredox, Pd-catalyzed C-H arylation has been used to functionalize complex pyrimidine-containing substrates. nih.govrsc.orgresearchgate.net Similarly, photoinduced deaminative strategies, which utilize Katritzky salts derived from primary amines as alkyl radical precursors, provide a powerful method for the alkylation of heteroaromatics. rsc.org These light-mediated processes generate alkyl radicals that can add to the pyrimidine ring, expanding the toolkit for C-C bond formation. rsc.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the derivatization of halogenated pyrimidines, including this compound. These reactions allow for the precise and efficient formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space from a single precursor. The chlorine atom at the C2 position serves as an effective handle for engaging in the catalytic cycles of various cross-coupling reactions.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide. libretexts.org For substrates like this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C2 position.

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency, particularly with electron-deficient heteroaryl chlorides which can be challenging substrates. nih.gov Microwave-assisted protocols have been shown to accelerate the reaction, leading to C4-substituted pyrimidines from 2,4-dichloropyrimidines in good to excellent yields with very low catalyst loading. mdpi.combohrium.com

Typical Suzuki-Miyaura Reaction Conditions:

Component Example Purpose Reference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Active Pd(0) source mdpi.comnih.gov
Ligand PPh₃, P(t-Bu)₃ Stabilizes catalyst, modulates reactivity nih.gov
Boron Reagent Arylboronic acid Source of aryl group mdpi.commdpi.com
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF Promotes transmetalation mdpi.comnih.govmdpi.com
Solvent Dioxane, THF, Toluene/Water Solubilizes reagents mdpi.comnih.govmdpi.com

The reactivity in Suzuki coupling can be influenced by the position of the halogen on the pyrimidine ring. Studies on dichloropyrimidines have shown that the C4 position is generally more reactive than the C2 position, allowing for regioselective couplings. mdpi.combohrium.com This highlights the electronic nuances of the pyrimidine system and the importance of optimizing conditions for the desired transformation.

Other Transition Metal-Catalyzed Transformations for Pyrimidine Derivatization

Beyond the Suzuki coupling, a host of other metal-catalyzed reactions are employed to modify halogenated pyrimidines, each offering unique advantages for forming specific types of bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.org It represents a powerful alternative to classical SNAr reactions, often proceeding under milder conditions and with broader substrate scope, including the amination of 2-chloropyrimidine. nih.govresearchgate.net The choice of a suitable phosphine (B1218219) ligand is critical to the success of the transformation.

Stille Coupling: The Stille reaction creates C-C bonds by coupling an organic halide with an organotin compound (stannane) in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org While the toxicity of tin reagents is a drawback, the reaction is notable for its tolerance of a wide variety of functional groups and its use under mild conditions. nrochemistry.com

Sonogashira Coupling: This reaction provides a direct route to alkynyl-substituted pyrimidines by coupling a terminal alkyne with the chloro-pyrimidine substrate. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org It is an invaluable tool for synthesizing conjugated enyne systems. researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the halogenated pyrimidine with an alkene in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction creates a new C-C bond and is a key method for the vinylation of aryl halides.

Cobalt-Catalyzed Coupling: As an alternative to palladium, other transition metals can catalyze cross-coupling reactions. For example, cobalt catalysts can mediate the coupling of in-situ generated arylzinc reagents with 2-chloropyrimidine, offering a practical route to 2-aryldiazines. nih.gov

These diverse catalytic methods collectively underscore the value of this compound as a versatile building block for constructing complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl 2-chloropyrimidine-5-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the molecular skeleton can be accurately mapped.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is characteristically simple and informative. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays two distinct signals. chemicalbook.com

The protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 4.00 ppm. This chemical shift is typical for methyl esters. The two protons on the pyrimidine (B1678525) ring (at positions 4 and 6) are chemically equivalent due to the molecule's symmetry. Consequently, they resonate as a single peak, a sharp singlet, observed significantly downfield at approximately 9.15 ppm. chemicalbook.com The deshielding of these aromatic protons is attributed to the electron-withdrawing effects of the two ring nitrogen atoms, the chlorine atom, and the carboxylate group.

Interactive Data Table: ¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-OCH₃4.00Singlet3H
Pyrimidine H-4, H-69.15Singlet2H

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the functional groups present and data from analogous structures.

The spectrum would be expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Ester Carbonyl Carbon (C=O): This carbon is the most deshielded, typically appearing in the 160-170 ppm range.

Pyrimidine Ring Carbons: The carbon atoms in the heterocyclic ring would have distinct chemical shifts. The carbon atom bonded to the chlorine (C2) would be expected in the 160-165 ppm range. The carbons bonded to hydrogen (C4 and C6) would likely appear around 155-160 ppm. The carbon to which the ester group is attached (C5) would be found further upfield, estimated to be in the 120-130 ppm region.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is the most shielded and would appear furthest upfield, typically in the 50-55 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Ester)160 - 170
C2 (-Cl)160 - 165
C4, C6155 - 160
C5 (-COOCH₃)120 - 130
-OCH₃50 - 55

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

C-O Stretch: The spectrum would also feature C-O stretching vibrations from the ester linkage, typically appearing as strong bands in the 1200-1300 cm⁻¹ region.

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring would give rise to several bands. C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₆H₅ClN₂O₂. The theoretical exact mass (monoisotopic mass) is calculated to be 172.00395 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value with an error of less than 5 parts per million (ppm), thus unequivocally confirming the elemental composition.

Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern. A second peak (M+2) at approximately m/z 174.0010 would be observed with an intensity of about one-third that of the monoisotopic peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Computational Chemistry and Theoretical Modeling of Methyl 2 Chloropyrimidine 5 Carboxylate

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical calculations that offer a detailed view of a molecule's electronic environment. These calculations are fundamental to predicting geometry, spectroscopic properties, and reactivity. For pyrimidine (B1678525) derivatives, methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. researchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

In studies of related pyrimidine compounds, such as 2-chloro-5-methylpyrimidine (B1361109), DFT calculations have been used to determine these orbital energies. researchgate.net The analysis of molecular electrostatic potential (MEP) maps further clarifies the electronic landscape, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These sites are critical for understanding intermolecular interactions. For Methyl 2-chloropyrimidine-5-carboxylate, the electronegative chlorine atom, nitrogen atoms, and carbonyl oxygen are expected to be key features in its MEP map.

Table 1: Representative Frontier Orbital Energies for a Pyrimidine System

Parameter Value (eV)
HOMO Energy -7.0
LUMO Energy -1.5
Energy Gap (ΔE) 5.5

Note: These are illustrative values based on typical pyrimidine derivatives and may not represent the exact values for this compound.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using DFT, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the carboxylate moiety and the various vibrations of the pyrimidine ring can be precisely calculated. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. nih.gov Studies on similar molecules like 2-chloro-5-methylpyrimidine have shown excellent correlation between calculated and experimental spectra, with root-mean-square errors as low as 10 cm⁻¹. researchgate.net This allows for a confident structural confirmation and detailed understanding of the molecule's vibrational properties.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Pyrimidine

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch 1750 1735
C-Cl Stretch 780 770
Ring C=N Stretch 1580 1570
C-H Stretch (Aromatic) 3100 3085

Note: These are representative values illustrating the correlation and are not specific experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's conformational landscape and stability. nih.gov For a molecule like this compound, MD simulations can reveal the preferred orientations of the methyl carboxylate group relative to the pyrimidine ring.

These simulations can identify low-energy conformations and the energy barriers between them, offering insights into the molecule's flexibility. nih.gov The stability of different conformers can be assessed by analyzing their potential energy over the simulation trajectory. Such studies are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. mdpi.comchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net In cheminformatics, molecular descriptors—numerical values that encode a molecule's structural, physical, or chemical properties—are calculated for a series of compounds. nih.gov These descriptors are then used to build a mathematical model that can predict the activity of new, untested molecules.

For pyrimidine derivatives, QSAR studies can help in predicting various activities, such as anticancer or antimicrobial effects. nih.govnih.gov Descriptors can include electronic properties (like partial charges), steric properties (like molecular volume), and topological indices. nih.gov While specific QSAR models for this compound are not widely published, the methodology is broadly applicable to predict its potential biological activities based on its calculated descriptors. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions in Related Pyrimidine Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.comechemcom.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. researchgate.netresearchgate.net

For pyrimidine-based compounds, which are scaffolds in many approved drugs, docking studies have been instrumental. samipubco.comnih.gov In studies involving related pyrimidine systems, docking simulations have revealed key interactions such as hydrogen bonding between the pyrimidine nitrogens and amino acid residues in a protein's active site. mdpi.com The chlorine and carboxylate groups of this compound would also be expected to participate in significant interactions, such as halogen bonding and hydrogen bonding or salt bridges, respectively. mdpi.com These studies help in rationalizing the molecule's biological activity and in designing more potent analogs. researchgate.net

Table 3: Potential Intermolecular Interactions in Pyrimidine-Protein Complexes

Interaction Type Molecular Group (on Pyrimidine) Interacting Partner (on Protein)
Hydrogen Bonding Pyrimidine Ring Nitrogens Amide backbones, Asp, Glu, Ser
Hydrogen Bonding Carbonyl Oxygen Arg, Lys, His
Halogen Bonding Chlorine Atom Carbonyl oxygens, Ser, Thr

Formation of Agrochemical Intermediates

In the field of agriculture, the pyrimidine heterocycle is a core component of many successful commercial products designed for crop protection. Pyrimidine derivatives are noted for their broad-spectrum biological activities, which include herbicidal, fungicidal, and insecticidal properties. nih.gov this compound, with its two reactive sites, is an excellent scaffold for the synthesis of novel agrochemical intermediates.

The pyrimidine structure is a key feature in several classes of herbicides. For example, sulphonylated pyrimidine carboxamides have been developed and patented as effective herbicides. scispace.com The structure of this compound provides a direct route to such compounds. The ester group can be converted to an amide through reaction with an appropriate amine, and the chlorine atom can be substituted to introduce other functional groups, allowing for the fine-tuning of herbicidal activity and crop selectivity.

The development of novel pyrimidine sulfonate esters containing a thioether moiety has also been pursued to create new pesticides. nih.gov The versatility of the 2-chloropyrimidine core allows for its incorporation into various molecular frameworks to discover compounds with new modes of action, which is crucial for managing the development of resistance in pests and weeds.

The ongoing need for new crop protection agents with improved efficacy, better safety profiles, and novel modes of action drives significant research in agrochemical synthesis. Pyrimidine derivatives are at the forefront of this research. googleapis.com The strategic derivatization of this compound allows for the creation of large libraries of novel compounds. These libraries can be screened against a wide array of agricultural targets, including weeds, fungi, and insect pests. The ability to easily modify both the 2- and 5-positions of the pyrimidine ring makes this compound a valuable platform for discovering the next generation of crop protection agents. For instance, pyrimidine derivatives have been investigated as herbicides that can be used to selectively control weeds and weed grasses in various useful plant crops. googleapis.com

This compound: A Versatile Building Block in Advanced Chemical Synthesis

This compound is a key heterocyclic compound that serves as a versatile precursor in the strategic development of complex molecules. Its unique structure, featuring a reactive chlorine atom and an ester functional group on the pyrimidine core, allows for extensive derivatization, making it a valuable intermediate in the synthesis of advanced materials and functional organic molecules.

Crystal Engineering and Supramolecular Chemistry of Methyl 2 Chloropyrimidine 5 Carboxylate Derivatives

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are fundamental to the structure and stability of crystalline solids. In the context of pyrimidine (B1678525) derivatives, these interactions are highly directional and play a crucial role in the formation of predictable supramolecular synthons.

In pyrimidine systems that feature amino groups, N-H···N and N-H···O hydrogen bonds are predominant and well-characterized interactions. Research on analogous compounds, such as aminopyrimidine derivatives, consistently demonstrates the formation of robust hydrogen-bonded networks. For instance, in the crystal structures of aminopyrimidine derivatives, it is common to observe the formation of dimers or chains through N-H···N interactions between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. researchgate.net

The presence of a chlorine atom at the 2-position and a methyl carboxylate group at the 5-position of the pyrimidine ring introduces additional possibilities for intermolecular interactions that are crucial for supramolecular assembly.

The chlorine atom can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule. In pyrimidine systems, the nitrogen atoms of the ring can serve as halogen bond acceptors. These interactions, denoted as C-Cl···N, can be highly directional and contribute significantly to the stability of the crystal lattice. The strength and geometry of halogen bonds can be tuned by the electronic environment of both the halogen bond donor and acceptor.

Co-crystal Formation and Pharmaceutical Co-crystal Design Principles

The functional groups present in Methyl 2-chloropyrimidine-5-carboxylate make it a prime candidate for co-crystal formation. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. The design of pharmaceutical co-crystals aims to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without altering its chemical structure.

The key principles of co-crystal design for a molecule like this compound would involve selecting co-formers that can form robust and predictable supramolecular synthons. Given the presence of the pyrimidine ring nitrogens and the ester group as hydrogen bond acceptors, suitable co-formers would be molecules with strong hydrogen bond donor groups, such as carboxylic acids, amides, or phenols.

The formation of a co-crystal is often guided by the "hydrogen bond rules," which prioritize the formation of the strongest possible hydrogen bonds. For instance, a carboxylic acid co-former would likely form a strong O-H···N hydrogen bond with one of the pyrimidine nitrogen atoms. The reliability of this particular synthon makes it a powerful tool in the rational design of pyrimidine-based co-crystals. The selection of co-formers can also be guided by the pKa difference between the API and the co-former to favor the formation of a co-crystal over a salt.

Table 1: Potential Supramolecular Synthons in Co-crystals of this compound Derivatives

Synthon Type Donor Acceptor Predicted Motif
Hydrogen Bond Carboxylic Acid (O-H) Pyrimidine (N) O-H···N
Hydrogen Bond Amide (N-H) Pyrimidine (N) N-H···N
Hydrogen Bond Amide (N-H) Ester (C=O) N-H···O

Polymorphism and Solid-State Conformational Studies of Pyrimidine Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pyrimidine derivatives are known to exhibit polymorphism, which arises from different packing arrangements of the molecules in the crystal lattice or from conformational differences in flexible molecules.

For this compound, polymorphism could arise from different arrangements of the molecules, leading to variations in the intermolecular interactions. For example, different C-H···O or C-Cl···N interaction patterns could result in different crystal packing efficiencies and, consequently, different polymorphs.

Solid-state conformational studies, typically performed using single-crystal X-ray diffraction, are essential for understanding the preferred conformation of the molecule in the solid state. For this compound, a key conformational feature would be the orientation of the methyl carboxylate group relative to the pyrimidine ring. The planarity of this group with respect to the ring can be influenced by steric and electronic factors, as well as by the formation of intermolecular interactions in the crystal. Computational methods can also be employed to predict the likely low-energy conformations of the molecule, which can then be compared with experimental solid-state data when it becomes available.

Crystal Packing and Lattice Energy Considerations in Pyrimidine Solids

The way molecules pack in a crystal is a result of a delicate balance of various intermolecular forces, including hydrogen bonds, halogen bonds, van der Waals interactions, and π-π stacking interactions. The goal of crystal packing is to achieve the most thermodynamically stable arrangement, which corresponds to the minimum lattice energy.

Lattice energy is a measure of the strength of the forces holding the ions or molecules together in a crystal lattice. It can be calculated computationally to predict the most stable crystal structures. For a molecule like this compound, lattice energy calculations would involve summing the contributions of all the intermolecular interactions. These calculations can be used to rank the stability of different hypothetical crystal packing arrangements and to gain insight into the factors that govern the observed crystal structure. A higher lattice energy generally corresponds to a more stable crystal with a higher melting point and lower solubility.

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound

Q & A

Q. What are the key physical and chemical properties of Methyl 2-chloropyrimidine-5-carboxylate, and how are they experimentally determined?

Answer:

  • Molecular Formula : C₆H₅ClN₂O₂ (confirmed via elemental analysis and high-resolution mass spectrometry) .
  • Molecular Weight : 172.56–172.57 g/mol (calculated from isotopic distribution in MS) .
  • Melting Point : 76–80°C (determined by differential scanning calorimetry, DSC) .
  • Boiling Point : 304.3°C at 760 mmHg (measured using gas chromatography under inert conditions) .
  • Density : 1.372 g/cm³ (pycnometry or computational modeling) .
  • Flash Point : 138°C (open-cup method) .

Methodology : Use DSC for thermal analysis, GC for purity validation, and NMR/IR for structural confirmation.

Q. How should this compound be stored to ensure stability?

Answer:

  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C .
  • Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the ester group .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

Answer:

  • Route 1 : Chlorination of methyl pyrimidine-5-carboxylate derivatives using POCl₃ or SOCl₂. Optimize by controlling reaction temperature (70–90°C) and stoichiometric excess of chlorinating agent .
  • Route 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Catalysts like Pd(PPh₃)₄ improve efficiency .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can analytical techniques resolve structural ambiguities between this compound and its positional isomers?

Answer:

  • ¹H/¹³C NMR : The 2-chloro substituent deshields adjacent pyrimidine protons (e.g., H-4 at δ 8.7–8.9 ppm) .
  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of COOCH₃ group at m/z 139) .
  • X-ray Crystallography : Resolves regiochemistry via bond-length analysis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

  • Challenges : Exothermic reactions during chlorination, hydrolytic degradation during workup.
  • Mitigation : Use controlled addition of reagents, low-temperature quenching, and anhydrous solvents .

Q. How does this compound participate in medicinal chemistry applications?

Answer:

  • HDAC Inhibitor Synthesis : Acts as a precursor for alkylated hydrazides. React with amines to form intermediates for histone deacetylase inhibitors (e.g., compound 28a-m in Scheme 4 of ) .
  • Bioisosteres : The pyrimidine core mimics purines in kinase inhibitors. Functionalize via nucleophilic aromatic substitution .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Predict electrophilic centers (C-2 chlorine as primary site for substitution).
  • Molecular Electrostatic Potential Maps : Identify regions of high electron deficiency (C-2 and C-5 positions) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to toxicity (R36/37/38) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Q. Data Contradictions and Resolutions

  • Melting Point Variation : Reported as 76°C () vs. 76–80°C (). Verify purity via HPLC (>95%) and recrystallization in ethanol/water .

Q. Authoritative Sources

  • Synthesis : Peer-reviewed protocols (e.g., Med. Chem. Commun. 2018) .
  • Safety Data : Kanto Reagents Catalog (2022) and NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.